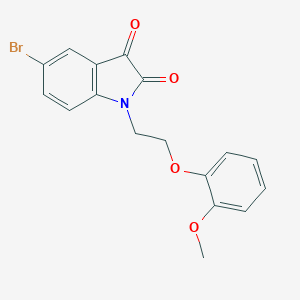

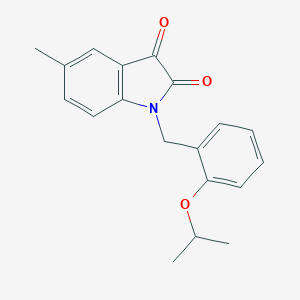

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the total synthesis of various alkaloids was started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Molecular Structure Analysis

The indoline ring system in indole derivatives is almost planar . In the crystal structure of a similar compound, 5-bromo-1-ethyl-indoline-2,3-dione, the ethyl group is nearly perpendicular to the indoline ring system .Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For instance, the condensation reaction of an indole derivative with tyramine was productive .Scientific Research Applications

Indole Synthesis and Applications

- Indole Alkaloids Synthesis : Indoles, which share structural motifs with the compound , are crucial in synthesizing a wide range of alkaloids with significant organic and medicinal chemistry applications. A review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the diverse strategies employed over the years and their evolution. This systematic approach helps in classifying new methods for constructing the indole nucleus, which is fundamental in developing pharmaceuticals and complex organic molecules (Taber & Tirunahari, 2011).

Biomass Conversion to Chemicals

- Biomass to Furan Derivatives : The transformation of plant biomass into valuable chemicals, including furan derivatives, is a significant area of research. Chernyshev et al. (2017) discuss the conversion of hexose carbohydrates and lignocellulose into 5-Hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for synthesizing a variety of polymers, fuels, and pharmaceuticals. This highlights the role of structural analogs of the mentioned compound in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental and Health Impacts of Brominated Compounds

- Novel Brominated Flame Retardants : The review by Zuiderveen, Slootweg, and de Boer (2020) on the occurrence and potential risks of novel brominated flame retardants (NBFRs) in the environment reflects on the increasing application and consequent environmental persistence of such compounds. While not directly related, this review underscores the importance of studying the environmental fate and impact of brominated organic compounds, which include a variety of industrially relevant chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Future Directions

The future directions for the research on 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione and similar compounds could include further investigation of their synthesis methods, exploration of their biological activity, and assessment of their safety and hazards. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years , indicating a promising future direction.

Mechanism of Action

Target of Action

It’s known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular functions . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways, contributing to their broad spectrum of biological activities .

Result of Action

Indole derivatives have been reported to exhibit antiproliferative and cytotoxic activity against various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione are not fully understood yet. It is known that indole derivatives, to which this compound is related, play a significant role in cell biology

Cellular Effects

The cellular effects of this compound are not fully known. It is known that indole derivatives can have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-22-14-4-2-3-5-15(14)23-9-8-19-13-7-6-11(18)10-12(13)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUPDLYBDFTFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

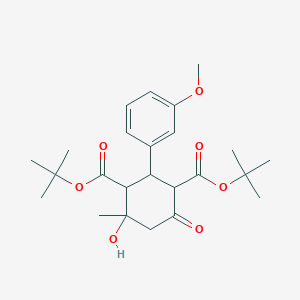

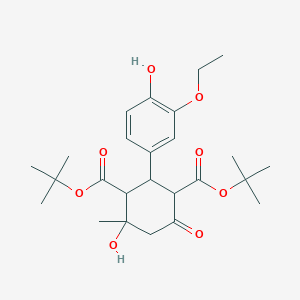

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)